![molecular formula C6H7BO3S B581932 (5-Formyl-4-methylthiophen-2-yl)boronic acid CAS No. 352530-25-7](/img/structure/B581932.png)
(5-Formyl-4-methylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is an organic compound that belongs to the class of organoheterocyclic compounds known as thiophenes . It is a pale orange to pink powder .
Molecular Structure Analysis
The molecular formula of “(5-Formyl-4-methylthiophen-2-yl)boronic acid” is C6H7BO3S . The InChI Key is QEIXJCOHLUKRPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is a pale orange to pink powder . It has a melting point range of 119.5-125.5°C .Scientific Research Applications
- Significance : Despite their marginal stability in water, these compounds offer exciting possibilities for pharmacological purposes .
- Significance : This reaction pathway allows access to functionalized thiophenes with potential applications in materials science and organic synthesis .
- Significance : Its unique structure and boron functionality contribute to specific interactions with biological molecules, making it valuable in cell-based assays and separation techniques .
- Significance : Understanding bioconversion pathways expands our toolbox for sustainable chemical transformations .
- Significance : These compounds find applications in materials science, pharmaceuticals, and agrochemicals .
Boronic Acid Derivatives in Drug Design
Suzuki-Miyaura Cross-Coupling Reactions
Cell Culture and Chromatography
Bioconversion Capacity of Baker’s Yeast
Metal-Catalyzed Heterocyclization Reactions
Functional Group Transformations
properties
IUPAC Name |
(5-formyl-4-methylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXJCOHLUKRPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674571 |
Source
|
Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-4-methylthiophen-2-yl)boronic acid | |
CAS RN |
352530-25-7 |
Source
|
Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.